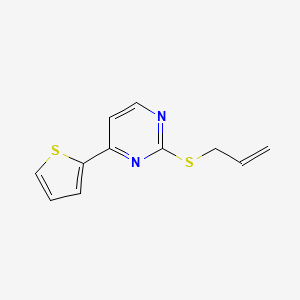

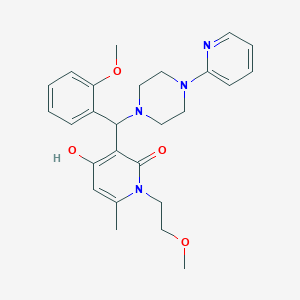

![molecular formula C22H23NO5 B2400528 (Z)-2-(苯并[d][1,3]二氧杂环-5-基亚甲基)-7-((丁基(甲基)氨基)甲基)-6-羟基苯并呋喃-3(2H)-酮 CAS No. 859133-25-8](/img/structure/B2400528.png)

(Z)-2-(苯并[d][1,3]二氧杂环-5-基亚甲基)-7-((丁基(甲基)氨基)甲基)-6-羟基苯并呋喃-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Aporphine Alkaloids Synthesis

The compound’s structure features a benzo[d][1,3]dioxole moiety. Researchers have utilized this scaffold for the total synthesis of aporphine alkaloids. Specifically, the first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine was achieved using this compound as a key intermediate . The synthetic strategy involved Pd-catalyzed arylation to establish the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution.

Coptisine Alkaloids Synthesis

By slightly modifying the synthetic route and strategically combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers extended the methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines. Notably, efficient syntheses of two impatiens, tetrahydrocoptisine, and quaternary coptisine bromide were achieved using this approach .

Dibenzopyrrocolines Synthesis

The same synthetic strategy was also applied to dibenzopyrrocolines, leading to the efficient synthesis of two dibenzopyrrocoline analogues .

Solution-Processed OLEDs (Organic Light-Emitting Diodes)

While not directly related to the compound, its solution-processable nature is relevant for the development of non-doped thermally activated delayed fluorescence (TADF) emitters in OLEDs. Solution-processed TADF emitters are highly desirable due to their efficiency and compatibility with wet methods .

Photocatalysis and C–O Bond Cleavage

Although not explicitly studied for this compound, its structural features may be relevant for radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. Strategically designed arylbenzothiazolylether diazonium salts have been used as dual-function reagents in this context .

安全和危害

未来方向

属性

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNHQOWSHVYEK-JAIQZWGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

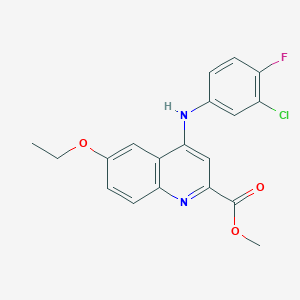

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)